This compound falls under the category of organic compounds, specifically as an amino compound due to the presence of an amine functional group. Its unique structure and properties make it significant in medicinal chemistry, particularly in the development of pharmaceuticals targeting neurological disorders.
The synthesis of (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethylamine can be achieved through various methods, with a prominent approach being the use of a bienzyme cascade system. This method employs R-ω-transaminase (ATA117) and alcohol dehydrogenase (ADH), which together facilitate the conversion of 3,5-bistrifluoromethylacetophenone to the desired amine.
This method has been reported to achieve an enantiomeric excess greater than 99.9%, demonstrating high selectivity for the (R)-enantiomer .
The molecular structure of (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethylamine can be described as follows:
This structure contributes to its chemical reactivity and interaction with biological systems.
(R)-1-[3,5-bis(trifluoromethyl)phenyl]ethylamine is involved in several chemical reactions:
The mechanism of action for (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethylamine primarily revolves around its role as an intermediate in synthesizing selective tetrodotoxin-sensitive blockers. This involves:
The stability and efficacy of this compound in biochemical reactions make it essential for developing therapeutic agents targeting neurological pathways .
(R)-1-[3,5-bis(trifluoromethyl)phenyl]ethylamine has significant applications in scientific research:
The versatility and efficiency of this compound highlight its importance in both academic research and industrial applications .
The molecular architecture of (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethylamine combines stereochemical complexity with strategically positioned fluorinated groups. Key structural elements include:
Table 1: Fundamental Molecular Descriptors
Property | Value |
---|---|
Systematic Name | (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethan-1-amine |
CAS Registry Number | 127733-47-5 |
Molecular Formula | C₁₀H₉F₆N |
Molecular Weight | 257.18 g/mol |
MDL Number | MFCD03093012 |
Chiral Purity (Typical) | >99% ee |
Enantiomeric purity exceeding 99% ee is routinely achieved via advanced biocatalytic methods utilizing engineered transaminases (e.g., ATA117), which discriminate between prochiral faces of the ketone precursor with exceptional precision [3] [5]. The trifluoromethyl groups contribute steric bulk that enhances enzymatic recognition during asymmetric synthesis. This stereoselectivity is pharmacologically imperative, as the (R)-enantiomer exhibits superior biological activity in therapeutic applications compared to its (S)-counterpart [6].
The compound exhibits distinctive physical properties influenced by fluorine content and molecular symmetry:
Table 2: Experimental and Predicted Physicochemical Parameters
Property | Value | Conditions/Notes |
---|---|---|
Density | 1.327 ± 0.06 g/cm³ | Predicted [2] |
Boiling Point | 168.9 ± 35.0 °C | Predicted [2] |
pKa | 8.39 ± 0.10 | Predicted (amine protonation) [4] |
Physical State | Clear liquid | At 25°C [2] |
Storage Temperature | 2-8°C | Under inert gas [2] [8] |
Flash Point | 66.3 °C (HCl salt) | [4] |
Solubility limitations necessitate solvent optimization in synthetic processes. Biocatalytic systems often employ biphasic mixtures (aqueous buffer/organic solvent) or deep-eutectic solvents like choline chloride:trehalose to enhance substrate mass transfer while maintaining enzyme activity [3] [7].
This chiral amine serves as a pivotal building block in synthesizing therapeutically significant compounds, primarily due to its configurationally stable stereocenter and fluorine-enhanced bioavailability:
Metabolic resistance through fluorine substitutionExemplified in antiemetic agents under development [6] [8]
Tetrodotoxin-Sensitive Sodium Channel Blockers: Intermediate in synthesizing selective blockers with applications in pain management. Biocatalytic production using engineered transaminase ATA117 achieves >99.9% enantiomeric excess, essential for ion channel selectivity [3].
Chiral Catalysts and Ligands: The hydrochloride salt (CAS: 127733-40-8) serves as a precursor for palladium pincer complexes employed in asymmetric catalysis [4]. These catalysts enable syntheses of enantiomerically enriched pharmaceuticals inaccessible via traditional methods.
Table 3: Synthesis Methodologies and Performance Metrics
Synthetic Approach | Catalyst System | Yield | ee (%) | Key Advantage |
---|---|---|---|---|
Biocatalytic Transamination | ATA117 ω-transaminase | 73.7% | >99.9 | High stereoselectivity |
Bienzyme Cascade (ATA117 + ADH) | pETDuet-ATA117-ADH engineered system | 86.2% | >99.9 | Shifted equilibrium via acetone removal [3] |
Self-Assembled Dual-Enzyme Clusters | SpyTag-ADH/SpyCatcher-ATA117 | 78.5% (after 5 cycles) | >99.9 | Enhanced stability and reusability [5] |
Asymmetric Hydrogenation | Transition metal catalysts | >99% ee | >99 | Industrial scalability [6] |
Synthetic innovations focus on overcoming thermodynamic equilibrium limitations inherent in transaminase-mediated reactions:
The compound exemplifies strategic molecular design where fluorine incorporation and stereochemical control converge to address pharmacological challenges—particularly in CNS-targeted therapeutics requiring precise receptor engagement and optimized pharmacokinetic profiles. Current research focuses on integrating continuous flow biocatalysis with in-line purification to enhance manufacturing efficiency for multigram-scale pharmaceutical production [3] [5].
CAS No.: 15751-45-8
CAS No.:
CAS No.:
CAS No.: